molecular formula C9H18Cl2N4 B2953905 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride CAS No. 2126176-91-6

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride

Cat. No.: B2953905
CAS No.: 2126176-91-6
M. Wt: 253.17
InChI Key: LITPVRJEYNHAKQ-UHFFFAOYSA-N
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Description

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound features a piperidine ring substituted with a 4-methyl-4H-1,2,4-triazol-3-ylmethyl group, and it is commonly used in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidine with 4-methyl-4H-1,2,4-triazole-3-carbaldehyde under reductive amination conditions. The reaction typically involves the use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

  • Substitution: Nucleophiles like alkyl halides, amines, and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Piperidine derivatives with oxo groups.

  • Reduction Products: Reduced piperidine derivatives.

  • Substitution Products: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Comparison with Similar Compounds

  • 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde

  • Piperidine

  • 4-Methyl-4H-1,2,4-triazol-3-ylmethanamine

Uniqueness: 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c1-13-7-11-12-9(13)6-8-2-4-10-5-3-8;;/h7-8,10H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITPVRJEYNHAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126176-91-6
Record name 4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride
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